REACTION_CXSMILES
|
[C:1]([C:3]1[CH:4]=[CH:5][N:6]2[C:11]=1[CH:10]=[C:9]([C:12](O)=[O:13])[CH:8]=[CH:7]2)#[N:2].CC(C)CC(Cl)=O.CN1CCOCC1>O1CCCC1>[OH:13][CH2:12][C:9]1[CH:8]=[CH:7][N:6]2[C:11]([CH:10]=1)=[C:3]([C:1]#[N:2])[CH:4]=[CH:5]2
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Name
|
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
C(#N)C=1C=CN2C=CC(=CC12)C(=O)O
|
Name
|
|
Quantity
|
0.16 g
|
Type
|
reactant
|
Smiles
|
CC(CC(=O)Cl)C
|
Name
|
|
Quantity
|
0.13 g
|
Type
|
reactant
|
Smiles
|
CN1CCOCC1
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
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Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
CUSTOM
|
Details
|
The insoluble material was removed from the reaction mixture by filtration
|
Type
|
ADDITION
|
Details
|
To the filtrate was added ethanol (4.0 mL) and sodium borohydride (0.20 g)
|
Type
|
ADDITION
|
Details
|
was added under ice-
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
ADDITION
|
Details
|
To the reaction mixture was added 2 mol/L hydrochloric acid (5.0 mL)
|
Type
|
EXTRACTION
|
Details
|
the resulting mixture was extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography on silica gel (eluent: ethyl acetate/n-hexane=30/70-100/0)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
OCC=1C=CN2C=CC(=C2C1)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.05 g | |
YIELD: CALCULATEDPERCENTYIELD | 27% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |